

# N-(Piperidin-4-yl)pyrimidin-2-amine molecular weight and formula

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## Compound of Interest

Compound Name: *N*-(Piperidin-4-yl)pyrimidin-2-amine

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## Technical Guide: N-(Piperidin-4-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of **N-(Piperidin-4-yl)pyrimidin-2-amine**. This compound is a heterocyclic amine that incorporates both a pyrimidine and a piperidine scaffold, structural motifs prevalent in medicinal chemistry.

## Core Molecular Data

The fundamental molecular properties of **N-(Piperidin-4-yl)pyrimidin-2-amine** and its common salt form are summarized below.

| Property          | Value (Free Base)                             | Value<br>(Hydrochloride<br>Salt)                | Reference                               |
|-------------------|---|---|---|
| Molecular Formula | C <sub>9</sub> H <sub>14</sub> N <sub>4</sub> | C <sub>9</sub> H <sub>15</sub> ClN <sub>4</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 178.24 g/mol                                  | 214.70 g/mol                                    | <a href="#">[1]</a>                     |
| Exact Mass        | 178.121841 u                                  | 214.6952 u                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 69385-85-9                                    | 950649-10-2                                     | <a href="#">[2]</a> <a href="#">[3]</a> |

## Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **N-(Piperidin-4-yl)pyrimidin-2-amine** is not readily available in peer-reviewed literature, a representative procedure can be adapted from established methods for the synthesis of N-substituted 2-aminopyrimidines. The most common approach involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with the amine from the piperidine ring.

## Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of **N-(Piperidin-4-yl)pyrimidin-2-amine** from 2-chloropyrimidine and 4-aminopiperidine.

Materials:

- 2-chloropyrimidine
- 4-aminopiperidine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.
- Add a base such as triethylamine (1.2 equivalents) to the solution.
- To this stirring mixture, add a solution of 2-chloropyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress using TLC.
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- If a precipitate forms, it can be filtered and washed. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **N-(Piperidin-4-yl)pyrimidin-2-amine**.

## Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR Analysis: Acquire the proton NMR spectrum to confirm the presence of signals corresponding to the pyrimidine and piperidine protons, noting their chemical shifts, multiplicities, and integrations.
- $^{13}\text{C}$  NMR Analysis: Acquire the carbon NMR spectrum to identify the number of unique carbon environments, which should be consistent with the proposed structure.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
- Data Interpretation: Determine the molecular weight by observing the  $[\text{M}+\text{H}]^+$  ion in the mass spectrum. High-resolution mass spectrometry can be used to confirm the elemental composition.

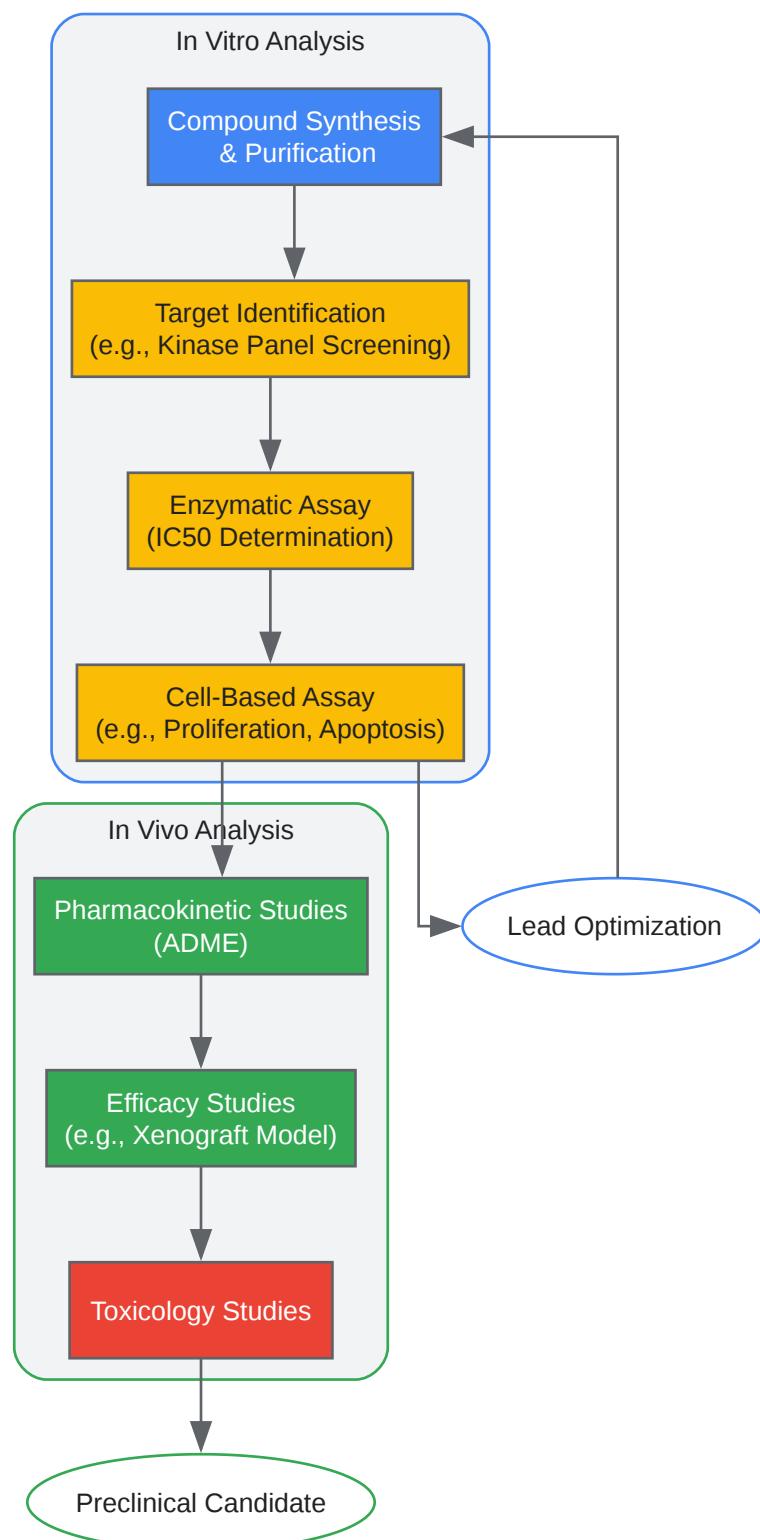
## Potential Biological Activity and Signaling Pathways

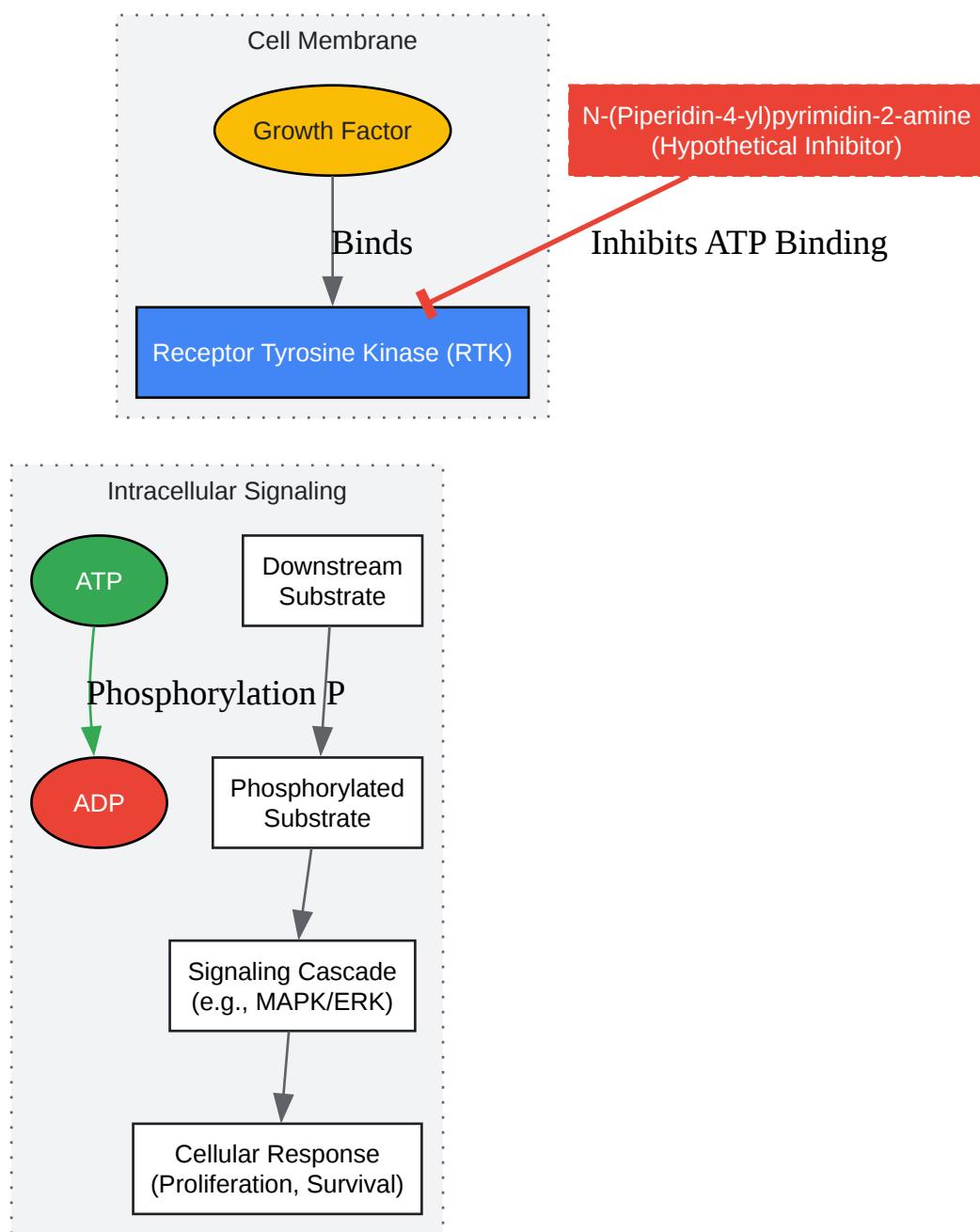
Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, often acting as kinase inhibitors. For instance, various substituted piperidinyl-aminopyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.<sup>[4][5]</sup>

The general mechanism for kinase inhibition by such compounds involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

## Logical Workflow for Investigating Biological Activity

The following diagram illustrates a typical workflow for assessing the biological activity of a novel compound like **N-(Piperidin-4-yl)pyrimidin-2-amine**.





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